2-Hydrazinyl-4-nitropyridine
Overview
Description
2-Hydrazinyl-4-nitropyridine is an organic compound with the molecular formula C5H6N4O2. It is a derivative of pyridine, characterized by the presence of a hydrazine group (-NH-NH2) at the second position and a nitro group (-NO2) at the fourth position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-4-nitropyridine typically involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This reaction is usually carried out in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, at temperatures ranging from 0°C to 150°C .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the large-scale application of the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazinyl-4-nitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazine group can participate in substitution reactions, forming hydrazones and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Hydrazones and other substituted pyridines.
Scientific Research Applications
2-Hydrazinyl-4-nitropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anti-cancer agent.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-4-nitropyridine involves its interaction with molecular targets through its hydrazine and nitro groups. These functional groups can participate in various biochemical pathways, leading to the formation of reactive intermediates that exert biological effects. The exact molecular targets and pathways are still under investigation, but they are believed to involve interactions with enzymes and receptors .
Comparison with Similar Compounds
2-Hydrazinyl-5-nitropyridine: Similar structure with the nitro group at the fifth position.
2-Hydrazinyl-3-nitropyridine: Nitro group at the third position.
4-Hydrazinyl-2-nitropyridine: Hydrazine and nitro groups swapped positions.
Uniqueness: The combination of these functional groups at the second and fourth positions on the pyridine ring provides distinct chemical properties that are not observed in its isomers .
Properties
IUPAC Name |
(4-nitropyridin-2-yl)hydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-8-5-3-4(9(10)11)1-2-7-5/h1-3H,6H2,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHVJMLPHHAJHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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